molecular formula C14H21NO4S B3016394 N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide CAS No. 1216784-10-9

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B3016394
CAS RN: 1216784-10-9
M. Wt: 299.39
InChI Key: XTKNIWGKAVOMRY-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It was first synthesized in 2000 by a team of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide derivatives have been synthesized and characterized through various methods, highlighting their potential in creating complex molecules and materials. For instance, Kantekin et al. (2015) explored the synthesis and characterization of novel metallophthalocyanines derivatives, revealing insights into their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

Spectroscopic Investigation and Computational Studies

  • The molecular and electronic structures of sulfonamide compounds were investigated using spectroscopic techniques and computational approaches. Mahmood et al. (2016) conducted a comprehensive study on two sulfonamide derivatives, employing density functional theory calculations to analyze their structural and electronic properties (Mahmood et al., 2016).

Computational Chemistry Applications

  • Theoretical chemistry offers insights into the properties and behaviors of sulfonamide derivatives. Murthy et al. (2018) presented a computational study on a newly synthesized sulfonamide molecule, illustrating the alignment between computational predictions and experimental data (Murthy et al., 2018).

Photodynamic Therapy Applications

  • Sulfonamide derivatives have been evaluated for their potential in photodynamic therapy, a treatment method for cancer. Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative, demonstrating its promising properties for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antitumor and Antimicrobial Activities

  • The biological activities of sulfonamide compounds extend to anticancer and antimicrobial applications. Debbabi et al. (2020) synthesized a series of sulfonamides to evaluate their antitumor, antimicrobial, and anti-tuberculosis activities, highlighting the therapeutic potential of these derivatives (Debbabi et al., 2020).

Future Directions

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Forensic Toxicology, 1–11. DOI: 10.1007/s11419-021-00573-y

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-9-12(19-2)5-6-13(11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKNIWGKAVOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide

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